1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a synthetic organic compound with the molecular formula C23H23N3O It is characterized by the presence of a benzhydryl group, a cyclopropyl-substituted pyridine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea typically involves the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through the reaction of benzhydryl chloride with an appropriate amine under basic conditions.
Cyclopropylpyridine Intermediate: The cyclopropyl-substituted pyridine can be synthesized via cyclopropanation of a pyridine derivative using reagents such as diazomethane or cyclopropylcarbene.
Coupling Reaction: The final step involves the coupling of the benzhydryl intermediate with the cyclopropylpyridine intermediate in the presence of a urea derivative, typically under mild heating and catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring or the benzhydryl moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea: A structurally similar compound with a pyrazole ring instead of a pyridine ring.
1-Benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-imidazol-1-yl)ethyl)urea: Another similar compound with an imidazole ring.
Uniqueness
1-Benzhydryl-3-((5-cyclopropylpyridin-3-yl)methyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its cyclopropyl-substituted pyridine ring and benzhydryl moiety contribute to its unique pharmacological profile.
Properties
IUPAC Name |
1-benzhydryl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(25-15-17-13-21(16-24-14-17)18-11-12-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,16,18,22H,11-12,15H2,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVDDTVADJCVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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